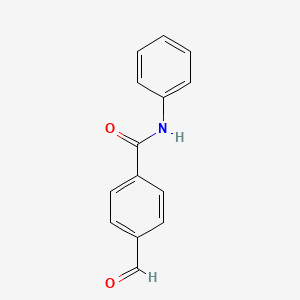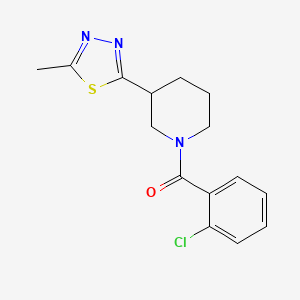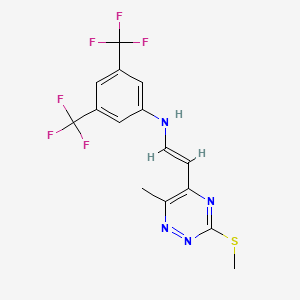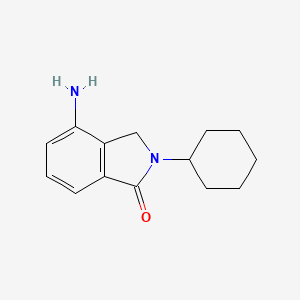
4-Bromo-2-(4-methylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-(4-methylphenoxy)aniline” is a chemical compound with the molecular weight of 314.61 . It is also known as 4-bromo-2-(p-tolyloxy)aniline hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H12BrNO.ClH/c1-9-2-5-11(6-3-9)16-13-8-10(14)4-7-12(13)15;/h2-8H,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 314.61 .Aplicaciones Científicas De Investigación
Synthesis of Substituted Bromobenzene Derivatives
4-Bromo-2-(4-methylphenoxy)aniline is a key intermediate in the synthesis of substituted bromobenzene derivatives. This process involves the selective bromination of aniline, followed by reactions such as diazotization and coupling to create a variety of bromobenzene compounds. These derivatives find applications in pharmaceuticals, agrochemicals, and material science due to their structural diversity and reactivity (Weller & Hanzlik, 1988).
Development of Antibacterial and Antiurease Compounds
Research has shown that derivatives synthesized from reactions involving this compound exhibit significant antibacterial and antiurease activities. These compounds, especially those modified with propargyl bromide, have been found to inhibit urease enzymes and bacterial growth, suggesting potential applications in the development of new antibacterial agents (Batool et al., 2014).
One-Pot Conversion of Phenols to Anilines
A novel methodology utilizing this compound enables the one-pot conversion of phenols to anilines, a transformation that is valuable in organic synthesis. This process involves Smiles rearrangement and provides a convenient route for the large-scale preparation of anilines, which are crucial intermediates in the synthesis of dyes, pharmaceuticals, and polymers (Mizuno & Yamano, 2005).
Bi-Functionalized Metal-Organic Frameworks for Biomarker Detection
A bi-functionalized luminescent metal-organic framework (MOF) utilizing this compound derivatives has been designed for the highly sensitive detection of 4-Aminophenol (4-AP), a biomarker for aniline exposure in the human body. This application demonstrates the compound's role in the development of advanced materials for environmental monitoring and health diagnostics (Jin & Yan, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-(4-methylphenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-2-5-11(6-3-9)16-13-8-10(14)4-7-12(13)15/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVSOVIRNMUZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1478675-68-1 |
Source


|
| Record name | 4-bromo-2-(4-methylphenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2827721.png)
![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]morpholine](/img/structure/B2827723.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2827725.png)


![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2827729.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2827732.png)
![(3r,5r,7r)-adamantan-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2827733.png)


![3-(4-fluorobenzyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827742.png)
